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Compound of Interest

Compound Name: 4-Chloro-2,3-difluoropyridine

Cat. No.: B1312938 Get Quote

An In-Depth Technical Guide to 4-Chloro-2,3-difluoropyridine: Properties, Reactivity, and

Applications

Introduction
4-Chloro-2,3-difluoropyridine is a halogenated heterocyclic compound that has emerged as a

significant building block in the fields of medicinal chemistry and materials science. The

strategic placement of fluorine and chlorine atoms on the pyridine scaffold imparts unique

electronic properties and reactivity, making it a versatile intermediate for the synthesis of

complex molecular architectures. The incorporation of fluorine, in particular, is a well-

established strategy in drug design to enhance metabolic stability, binding affinity, and

lipophilicity of bioactive molecules. This guide provides a comprehensive overview of the

physical and chemical properties of 4-Chloro-2,3-difluoropyridine, its spectral characteristics,

and its applications, with a focus on its utility for researchers and professionals in drug

development.

Physicochemical Properties
The fundamental physical properties of 4-Chloro-2,3-difluoropyridine are summarized in the

table below. These properties are crucial for its handling, storage, and application in various

chemical reactions.
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Property Value Reference

CAS Number 851178-99-9 [1]

Molecular Formula C₅H₂ClF₂N [2]

Molecular Weight 149.53 g/mol [2][3]

Appearance Liquid

Boiling Point 135-136 °C [3][4]

Density 1.442 g/mL at 25 °C

Storage Temperature 2-8°C

Spectroscopic Characterization
The structural elucidation of 4-Chloro-2,3-difluoropyridine and its derivatives relies heavily on

modern spectroscopic techniques. While specific spectra for this exact compound are not

publicly cataloged, we can infer the expected characteristics based on its structure and data

from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton spectrum is expected to be simple, showing two doublets in the

aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts

and coupling constants would be influenced by the adjacent fluorine and chlorine atoms.

¹⁹F NMR: This is a critical technique for fluorinated compounds. Two distinct signals are

expected, corresponding to the fluorine atoms at the 2- and 3-positions. The coupling

between these fluorine atoms and with the adjacent protons would provide valuable

structural information[5].

¹³C NMR: The carbon spectrum would show five signals for the pyridine ring carbons. The

chemical shifts would be significantly influenced by the attached halogens, with the carbons

bonded to fluorine exhibiting characteristic splitting due to C-F coupling.

Infrared (IR) Spectroscopy
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The IR spectrum of 4-Chloro-2,3-difluoropyridine would display characteristic absorption

bands for:

C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ region.

C-Cl stretching vibrations, usually found in the 600-800 cm⁻¹ range.

C=N and C=C stretching vibrations of the pyridine ring, occurring in the 1400-1600 cm⁻¹

region.

Mass Spectrometry (MS)
In mass spectrometry, 4-Chloro-2,3-difluoropyridine is expected to show a distinct molecular

ion peak (M⁺). A characteristic isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of

approximately 3:1) would be observed for the molecular ion and any chlorine-containing

fragments[6]. Common fragmentation pathways would likely involve the loss of chlorine and

fluorine atoms or the entire pyridine ring fragmentation.

Synthesis and Reactivity
The synthesis of halogenated pyridines can be achieved through various methods, often

involving multi-step sequences starting from readily available pyridine derivatives. For instance,

the synthesis of the related 5-Chloro-2,3-difluoropyridine can be accomplished by the

fluorination of 2,3,5-trichloropyridine using fluorinating agents like potassium fluoride,

sometimes in the presence of a phase-transfer catalyst to improve yield[7][8][9].

The reactivity of 4-Chloro-2,3-difluoropyridine is dominated by nucleophilic aromatic

substitution (SₙAr). The electron-withdrawing nature of the nitrogen atom and the fluorine

atoms deactivates the ring towards electrophilic attack but activates it for nucleophilic

substitution, particularly at the 2- and 4-positions[10][11]. The chlorine atom at the 4-position is

a good leaving group, making this position susceptible to displacement by a variety of

nucleophiles.

Experimental Protocol: Nucleophilic Aromatic
Substitution
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This protocol provides a general methodology for a typical SₙAr reaction using 4-Chloro-2,3-
difluoropyridine as a substrate.

Objective: To synthesize a 4-substituted-2,3-difluoropyridine derivative via nucleophilic aromatic

substitution.

Materials:

4-Chloro-2,3-difluoropyridine

Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol)

A suitable base (e.g., K₂CO₃, Et₃N, or NaH)

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

Standard laboratory glassware and workup reagents

Procedure:

To a solution of the nucleophile (1.2 equivalents) and the base (1.5 equivalents) in the

chosen anhydrous solvent, add 4-Chloro-2,3-difluoropyridine (1.0 equivalent) dropwise at

room temperature under an inert atmosphere (e.g., nitrogen or argon).

Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-

MS). Reaction times can vary from a few hours to overnight depending on the nucleophile's

reactivity.

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate or dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 4-

substituted-2,3-difluoropyridine.
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Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity

and purity.

Visualization of Reactivity
The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution

reaction at the 4-position of 4-Chloro-2,3-difluoropyridine.

Products

4-Chloro-2,3-difluoropyridine Meisenheimer Complex
(Intermediate)

+ Nu⁻

Nucleophile (Nu⁻)

4-Nu-2,3-difluoropyridine- Cl⁻ Chloride (Cl⁻)

Click to download full resolution via product page

Caption: General scheme of an SₙAr reaction of 4-Chloro-2,3-difluoropyridine.

Applications in Drug Discovery
Halogenated heterocyclic compounds are of great interest in drug discovery. The introduction

of chlorine and fluorine atoms can significantly alter the physicochemical properties of a

molecule[12][13]. Fluorine can enhance metabolic stability by blocking sites of oxidation and

can increase binding affinity through favorable interactions with protein targets[14]. The chloro

group also plays a crucial role in modulating the electronic and steric properties of a molecule,

influencing its pharmacokinetic and pharmacodynamic profile.

4-Chloro-2,3-difluoropyridine serves as a key intermediate in the synthesis of a wide range of

biologically active compounds, including kinase inhibitors, G-protein coupled receptor (GPCR)

modulators, and other therapeutic agents. Its ability to undergo regioselective nucleophilic

substitution allows for the facile introduction of various functional groups, enabling the

generation of diverse chemical libraries for high-throughput screening. The pyridine nitrogen

also provides a site for hydrogen bonding, which can be critical for drug-receptor interactions.

The versatility of this building block makes it an invaluable tool for medicinal chemists in the

quest for novel and more effective therapeutics[15].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1312938#physical-properties-of-4-chloro-2-3-
difluoropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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